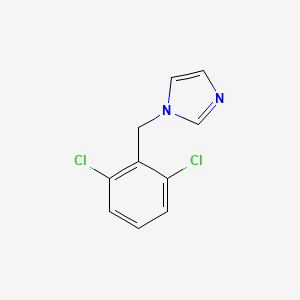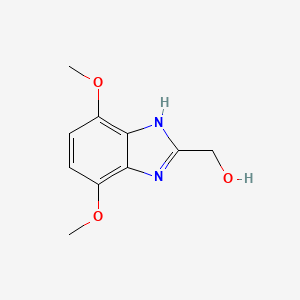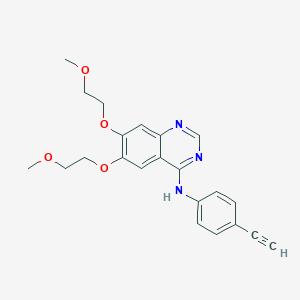
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Descripción general
Descripción
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, commonly known as EAI045, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) and tyrosine-protein kinase Met (c-Met). This compound has been studied for its potential therapeutic applications in various types of cancer, particularly non-small cell lung cancer (NSCLC).
Mecanismo De Acción
EAI045 works by binding to the ATP-binding site of N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine and c-Met, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival, ultimately resulting in the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
EAI045 has been shown to inhibit the growth of NSCLC cells both in vitro and in vivo. It has also been shown to inhibit the growth of other types of cancer cells, including breast cancer and glioblastoma. Additionally, EAI045 has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EAI045 in lab experiments is its specificity for N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine and c-Met, which allows for targeted inhibition of these proteins. However, one limitation of using EAI045 is its relatively low potency compared to other N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several potential future directions for research on EAI045. One area of focus could be the development of more potent analogs of EAI045 that can effectively inhibit N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine and c-Met at lower concentrations. Another area of focus could be the investigation of EAI045 in combination with other targeted therapies or immunotherapies for the treatment of cancer. Additionally, further studies could be conducted to investigate the potential of EAI045 in other disease areas, such as inflammatory disorders or fibrosis.
Aplicaciones Científicas De Investigación
EAI045 has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, it has shown promising results in inhibiting the growth of NSCLC cells that are resistant to currently available N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine inhibitors. It has also been shown to inhibit the growth of cancer cells that have acquired resistance to c-Met inhibitors.
Propiedades
IUPAC Name |
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-5-7-17(8-6-16)25-22-18-13-20(28-11-9-26-2)21(29-12-10-27-3)14-19(18)23-15-24-22/h1,5-8,13-15H,9-12H2,2-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQGUXLVNLHPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C#C)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3318759.png)
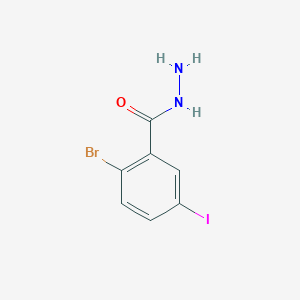
![6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B3318776.png)
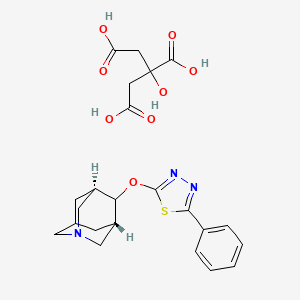
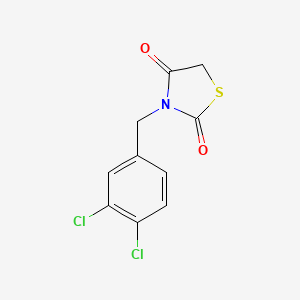
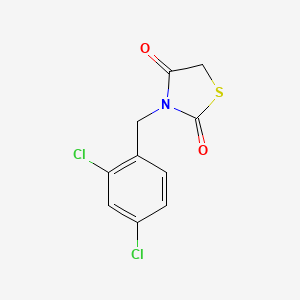
![tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate](/img/structure/B3318802.png)
![2,5,7-Triazaspiro[3.4]octane-6,8-dione](/img/structure/B3318810.png)
![2-[2-[2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethoxy]ethoxy]tetrahydro-2H-pyran](/img/structure/B3318819.png)
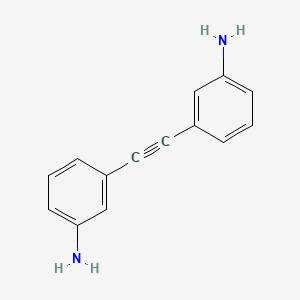
![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid](/img/structure/B3318837.png)
![4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione](/img/structure/B3318842.png)
